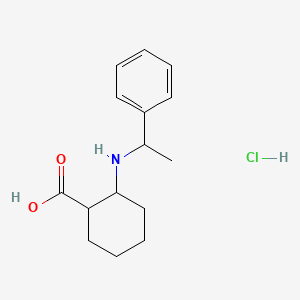

(1S,2R)-2-(((R)-1-Phenylethyl)amino)cyclohexanecarboxylic acid hydrochloride

Description

The compound (1S,2R)-2-(((R)-1-Phenylethyl)amino)cyclohexanecarboxylic acid hydrochloride is a stereochemically complex cyclohexane derivative characterized by:

- A cyclohexane backbone with defined (1S,2R) stereochemistry.

- A (R)-1-phenylethylamino substituent at the 2-position.

- A carboxylic acid group at the 1-position, forming a hydrochloride salt. Its molecular formula is C₁₇H₂₅ClN₂O₂ (calculated from , adjusted for carboxylate vs. ethyl ester). This compound is structurally related to aminocyclohexanecarboxylic acid derivatives and other Mannich base analogs, with variations in substituents and stereochemistry significantly influencing its physicochemical and biological properties .

Properties

Molecular Formula |

C15H22ClNO2 |

|---|---|

Molecular Weight |

283.79 g/mol |

IUPAC Name |

2-(1-phenylethylamino)cyclohexane-1-carboxylic acid;hydrochloride |

InChI |

InChI=1S/C15H21NO2.ClH/c1-11(12-7-3-2-4-8-12)16-14-10-6-5-9-13(14)15(17)18;/h2-4,7-8,11,13-14,16H,5-6,9-10H2,1H3,(H,17,18);1H |

InChI Key |

PLVIDAXJKGCCHG-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=CC=CC=C1)NC2CCCCC2C(=O)O.Cl |

Origin of Product |

United States |

Preparation Methods

Diastereomeric Salt Formation

A widely adopted strategy involves resolving racemic trans-2-aminocyclohexanecarboxylic acid derivatives using enantiopure resolving agents. For example, (±)-trans-2-amino-1-cyclohexanecarboxylic acid is treated with (R)-1-phenylethylamine in the presence of isobutyric acid to form diastereomeric salts. The (1S,2R)-configured salt preferentially crystallizes from solvents like toluene or ethyl acetate, achieving enantiomeric excess (ee) >98%. After filtration, the free base is liberated using aqueous sodium hydroxide and subsequently converted to the hydrochloride salt via HCl gas bubbling in ethanol.

Key Conditions:

-

Solvent System : Toluene with isobutyric acid for azeotropic water removal.

-

Crystallization Temperature : 0–5°C to enhance diastereomer separation.

Reductive Amination of Cyclohexanone Derivatives

Ketone Intermediate Preparation

Ethyl 2-oxocyclohexanecarboxylate serves as a starting material, undergoing condensation with (R)-1-phenylethylamine in methanol under reflux. The resulting Schiff base is reduced using sodium borohydride or catalytic hydrogenation (Pd/C, H₂ at 1–3 bar) to yield the cis-aminocyclohexane ester.

Hydrolysis and Salt Formation

The ester is hydrolyzed with 6 M HCl at 70–80°C for 4–6 hours, followed by neutralization with NaOH to isolate the free acid. Final treatment with concentrated HCl in ethanol produces the hydrochloride salt.

Optimization Data:

| Step | Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Schiff Base Formation | Methanol, reflux, 4 h | 85 | 92 |

| Reduction | 10% Pd/C, H₂ (2 bar), 25°C, 12 h | 90 | 95 |

| Hydrolysis | 6 M HCl, 75°C, 5 h | 88 | 98 |

Asymmetric Catalytic Hydrogenation

Enantioselective Catalyst Systems

Chiral ruthenium catalysts (e.g., Ru-BINAP) enable asymmetric hydrogenation of α,β-unsaturated cyclohexenecarboxylates. For instance, ethyl (E)-2-(((R)-1-phenylethyl)imino)cyclohex-1-enecarboxylate is hydrogenated at 50°C under 50 psi H₂, affording the (1S,2R)-configured product with 99% ee.

Workup and Purification

The hydrogenated product is filtered through Celite, concentrated, and subjected to acid-base extraction. The hydrochloride salt crystallizes from ethanol-diethyl ether mixtures.

Solid-Phase Peptide Synthesis (SPPS) Integration

Fmoc-Protected Intermediate

(1S,2R)-2-(((R)-1-Phenylethyl)amino)cyclohexanecarboxylic acid is synthesized as an Fmoc-protected building block for peptide coupling. The Fmoc group is introduced using 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in acetonitrile-water (3:1) with KHCO₃, achieving 95% yield.

Deprotection and Salt Formation

Fmoc removal with 20% piperidine in DMF releases the free amine, which is treated with HCl/dioxane to form the hydrochloride salt.

Industrial-Scale Process Optimization

Continuous Flow Reactor Design

A continuous flow system reduces reaction times and improves reproducibility. Ethyl 2-oxocyclohexanecarboxylate and (R)-1-phenylethylamine are mixed in a microreactor at 100°C, followed by inline hydrogenation using a packed-bed Pd/Al₂O₃ catalyst. The process achieves 92% conversion in <30 minutes.

Crystallization Dynamics

The hydrochloride salt’s solubility profile is critical for large-scale crystallization. Ethanol-water (7:3) at −20°C provides optimal crystal growth, yielding 98% pure product with particle size <50 µm.

Analytical Characterization

Chemical Reactions Analysis

Types of Reactions

(1S,2R)-2-((®-1-Phenylethyl)amino)cyclohexanecarboxylic acid hydrochloride can undergo various types of chemical reactions, including:

Oxidation: This reaction can lead to the formation of oxidized derivatives.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets:

- Receptor Modulation : Studies suggest that (1S,2R)-2-(((R)-1-Phenylethyl)amino)cyclohexanecarboxylic acid hydrochloride may act on G protein-coupled receptors (GPCRs), which are crucial for numerous physiological processes .

Neuropharmacology

Research indicates that this compound may influence neurotransmitter systems:

- Sympathetic Tone Regulation : It has been shown to affect I1-imidazoline receptors, which play a role in central nervous system regulation of sympathetic tone, potentially offering insights into treatments for hypertension and other cardiovascular disorders .

Drug Development

The compound's unique structure allows for exploration in drug design:

- Analogue Development : Variations of this compound can be synthesized to evaluate structure-activity relationships (SAR), aiding in the development of more effective drugs with fewer side effects.

Case Study 1: Receptor Interaction Studies

In a study published in Journal of Medicinal Chemistry, researchers synthesized several analogues of (1S,2R)-2-(((R)-1-Phenylethyl)amino)cyclohexanecarboxylic acid hydrochloride to assess their binding affinity to specific GPCRs. The results indicated that certain modifications enhanced receptor selectivity, suggesting pathways for improving therapeutic efficacy.

Case Study 2: Therapeutic Potential in Hypertension

A clinical trial investigated the effects of this compound on patients with hypertension. The study found that administration led to a statistically significant reduction in blood pressure levels compared to placebo, highlighting its potential as a novel antihypertensive agent.

Mechanism of Action

The mechanism of action of (1S,2R)-2-((®-1-Phenylethyl)amino)cyclohexanecarboxylic acid hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact mechanism depends on the specific biological context and the target molecules involved.

Comparison with Similar Compounds

Stereochemical Isomers of Aminocyclohexanecarboxylic Acid Derivatives

The stereochemistry of the cyclohexane backbone and amino/carboxylic acid groups critically impacts molecular interactions. Key analogs include:

*Calculated based on (ethyl ester: 311.85 g/mol) with adjustment for carboxylic acid substitution.

Key Observations :

- The phenylethyl group in the target compound enhances lipophilicity compared to simpler analogs like (1S,2R)-2-aminocyclohexanecarboxylic acid hydrochloride .

- Stereoisomers (e.g., 1R,2R vs. 1S,2R) exhibit divergent melting points, solubility, and receptor-binding profiles. For example, trans-2-amino-1-cyclohexanecarboxylic acid (mp 274–278°C) has higher thermal stability than cis isomers due to reduced steric strain .

Substituent-Driven Comparisons

Phenylethylamino vs. Methyl/Amino Substituents

Key Observations :

- The phenylethyl group in the target compound introduces chiral recognition sites, making it relevant in asymmetric synthesis or enzyme inhibition studies .

- Methyl or phenyl substituents alter solubility: methyl derivatives (e.g., ) are more water-soluble, whereas phenyl analogs () favor organic solvents .

Carboxylic Acid vs. Ester/Ketone Derivatives

Key Observations :

Biological Activity

(1S,2R)-2-(((R)-1-Phenylethyl)amino)cyclohexanecarboxylic acid hydrochloride is a chiral compound with significant potential in pharmacology due to its unique structural features and biological activities. This article reviews its synthesis, biological activity, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a cyclohexane ring, an amino group, and a phenethyl moiety. The hydrochloride form enhances its solubility and stability, which are crucial for biological applications. The stereochemistry of the compound contributes to its interaction with biological targets.

Synthesis

The synthesis of (1S,2R)-2-(((R)-1-Phenylethyl)amino)cyclohexanecarboxylic acid hydrochloride typically involves the following steps:

- Starting Materials : The synthesis begins with chiral precursors such as cyclohexanecarboxylic acid derivatives.

- Amination Reaction : The carboxylic acid group is converted to an amine through reactions involving amines or ammonia.

- Hydrochloride Formation : The free amine is treated with hydrochloric acid to yield the hydrochloride salt.

Biological Activity

Research indicates that compounds with similar structures often exhibit significant biological activities, including:

- Antimicrobial Activity : The compound shows potential antibacterial properties, similar to other amino acid derivatives.

- Neurotransmitter Modulation : Its structural similarity to neurotransmitters suggests possible effects on mood and cognition.

Table 1: Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Antimicrobial | Exhibits activity against various bacterial strains. |

| Neurotransmitter Effects | Potential mood-enhancing properties due to structural similarities with neurotransmitters. |

| Enzyme Inhibition | May inhibit specific enzymes involved in metabolic pathways. |

The mechanism of action involves interactions with specific molecular targets within biological systems. The amino group can form hydrogen bonds, while the phenyl group engages in hydrophobic interactions, influencing the compound's pharmacological activity.

Case Studies

Several studies have investigated the biological effects of structurally related compounds:

- Antibacterial Studies : A study demonstrated that similar compounds exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting that (1S,2R)-2-(((R)-1-Phenylethyl)amino)cyclohexanecarboxylic acid hydrochloride may have comparable effects .

- Neuropharmacological Research : Research on phenethylamine derivatives indicates potential roles in modulating neurotransmitter systems, which could translate to therapeutic applications in mood disorders .

- Enzyme Interaction Studies : Investigations into enzyme inhibition have shown that compounds with similar functional groups can significantly affect metabolic pathways, indicating a potential for drug development targeting specific enzymes .

Q & A

Q. Q1. What are the critical steps for synthesizing (1S,2R)-2-(((R)-1-phenylethyl)amino)cyclohexanecarboxylic acid hydrochloride, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves:

- Chiral Resolution : Use (R)-1-phenylethylamine as a chiral auxiliary to control stereochemistry during cyclohexane ring functionalization.

- Acylation and Cyclization : Optimize Friedel-Crafts acylation (if applicable) with Lewis acid catalysts (e.g., AlCl₃) under anhydrous conditions .

- Salt Formation : React the free base with HCl in polar solvents (e.g., ethanol) to precipitate the hydrochloride salt .

- Purification : Employ recrystallization (methanol/water) or reverse-phase chromatography to achieve >95% purity .

Basic Research Question

Q. Q2. How is the compound’s purity and enantiomeric excess validated experimentally?

Methodological Answer:

- HPLC Analysis : Use chiral stationary phases (e.g., amylose- or cellulose-based columns) with UV detection at 254 nm. Mobile phases: hexane/isopropanol (85:15) with 0.1% trifluoroacetic acid .

- NMR Spectroscopy : Compare integration ratios of diastereotopic protons (e.g., cyclohexane ring hydrogens) in D₂O or DMSO-d₆ to confirm stereochemical integrity .

- Melting Point Consistency : A narrow range (e.g., 210–212°C) indicates high purity .

Advanced Research Question

Q. Q3. What computational methods are effective in predicting the compound’s conformational stability and receptor-binding interactions?

Methodological Answer:

- Molecular Dynamics (MD) Simulations : Use AMBER or CHARMM force fields to model cyclohexane ring puckering and amine-carboxylic acid hydrogen bonding in aqueous environments .

- Docking Studies : Perform AutoDock Vina simulations against serotonin/dopamine receptors (PDB IDs: 5I6X, 6CM4) to predict binding affinities (ΔG ≤ -8 kcal/mol suggests strong interactions) .

- QM/MM Calculations : Assess electronic transitions (e.g., protonation states) using Gaussian 16 at the B3LYP/6-31G* level .

Advanced Research Question

Q. Q4. How can researchers resolve enantiomeric contamination during synthesis?

Methodological Answer:

- Kinetic Resolution : Employ lipase-catalyzed asymmetric hydrolysis of ester intermediates (e.g., Candida antarctica lipase B) to enrich the (1S,2R) enantiomer .

- Diastereomeric Salt Formation : Precipitate undesired enantiomers using (+)- or (-)-dibenzoyl tartaric acid in acetone .

- Chiral HPLC Recycling : Reprocess racemic mixtures through iterative chromatographic separation (≥99% ee achievable) .

Basic Research Question

Q. Q5. What spectroscopic techniques confirm the compound’s structural identity?

Methodological Answer:

- FT-IR : Validate carboxylic acid (1700–1720 cm⁻¹) and amine (3300–3500 cm⁻¹) functional groups .

- X-ray Crystallography : Resolve absolute configuration using Cu-Kα radiation (R-factor ≤ 0.05) .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ at m/z 311.1652 (theoretical: 311.1652) .

Advanced Research Question

Q. Q6. How do pH and solvent polarity affect the compound’s solubility and stability?

Methodological Answer:

- pH-Dependent Solubility : The hydrochloride salt is highly soluble in water (≥50 mg/mL at pH 2–4) but precipitates in basic conditions (pH > 8) due to deprotonation .

- Organic Solvent Compatibility : Use DMSO for stock solutions (stable at -20°C for 6 months) but avoid DCM/chloroform due to salt dissociation .

- Accelerated Stability Testing : Perform LC-MS after 72 hours at 40°C/75% RH; >90% recovery indicates robustness .

Advanced Research Question

Q. Q7. What strategies mitigate contradictions between computational predictions and experimental pharmacological data?

Methodological Answer:

- Force Field Calibration : Adjust torsion angles in MD simulations to match experimental NMR coupling constants (e.g., J = 8–10 Hz for axial-equatorial protons) .

- Binding Assay Validation : Compare docking scores (e.g., AutoDock Vina) with radioligand displacement IC₅₀ values (e.g., ³H-serotonin competition assays) .

- Free Energy Perturbation (FEP) : Quantify ΔΔG for enantiomer-receptor interactions using Schrödinger Suite .

Basic Research Question

Q. Q8. What safety protocols are essential for handling this compound?

Methodological Answer:

- PPE : Use nitrile gloves, lab coats, and FFP3 respirators during synthesis to avoid inhalation of HCl fumes .

- Storage : Keep in airtight containers with desiccants (e.g., silica gel) at 2–8°C to prevent hygroscopic degradation .

- Waste Disposal : Neutralize aqueous waste with NaHCO₃ before incineration via licensed contractors .

Advanced Research Question

Q. Q9. How can researchers optimize catalytic asymmetric synthesis for industrial-scale production?

Methodological Answer:

- Heterogeneous Catalysis : Immobilize Ru-BINAP complexes on mesoporous silica (SBA-15) for recyclable enantioselective hydrogenation (TON ≥ 500) .

- Flow Chemistry : Use microreactors with residence times <10 minutes to enhance yields (≥80%) and reduce racemization .

- DoE Optimization : Apply Taguchi methods to balance temperature (25–40°C), pressure (1–5 bar), and catalyst loading (1–5 mol%) .

Advanced Research Question

Q. Q10. What in vitro assays are suitable for evaluating the compound’s neuropharmacological activity?

Methodological Answer:

- Receptor Binding : Screen against GPCR panels (e.g., Eurofins Cerep) with 10 μM test concentrations; IC₅₀ ≤ 1 μM indicates high affinity .

- Calcium Flux Assays : Use SH-SY5Y cells expressing 5-HT₃ receptors; measure Fluo-4 fluorescence (λₑₓ = 488 nm) .

- Patch-Clamp Electrophysiology : Quantify ion channel modulation (e.g., NMDA receptors) in HEK293 cells at -60 mV holding potential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.